Demethylmedicarpin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

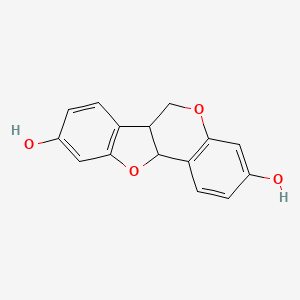

Demethylmedicarpin, also known as 3,9-dihydroxypterocarpan, is a naturally occurring pterocarpan compound. It is derived from medicarpin, a phytoalexin found in various leguminous plants.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Demethylmedicarpin can be synthesized from medicarpin through a demethylation process. The conversion involves the use of specific fungal species such as Colletotrichum coccodes, which metabolizes medicarpin to produce this compound . The reaction conditions typically involve growing the fungal cultures in a medicarpin-amended medium for a specified duration, followed by extraction and purification of the product.

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the process would likely involve optimizing the fungal fermentation conditions to maximize yield. This could include controlling parameters such as temperature, pH, and nutrient availability to enhance the efficiency of the conversion process.

Análisis De Reacciones Químicas

Types of Reactions: Demethylmedicarpin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to more reduced forms of pterocarpans.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones or other oxidized pterocarpans.

Reduction: Reduced pterocarpans.

Substitution: Ethers or esters of this compound.

Aplicaciones Científicas De Investigación

Demethylmedicarpin has several scientific research applications:

Chemistry: It is used as a model compound to study the chemical behavior of pterocarpans and their derivatives.

Biology: Its antifungal properties make it a subject of interest in plant pathology and agricultural research.

Industry: It can be explored for use in developing natural pesticides and fungicides for crop protection

Mecanismo De Acción

The antifungal activity of demethylmedicarpin is primarily due to its ability to inhibit the growth of fungal pathogens. It interferes with the metabolic processes of the fungi, leading to reduced germination and growth of fungal spores. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt cell membrane integrity and interfere with essential enzymatic functions .

Comparación Con Compuestos Similares

Medicarpin: The parent compound from which demethylmedicarpin is derived.

Maackiain: Another pterocarpan with similar antifungal properties.

Homopterocarpin: A dimethoxylated derivative of pterocarpan.

Comparison:

Medicarpin vs. This compound: this compound is more hydrophilic due to the presence of two hydroxyl groups compared to the methoxy group in medicarpin. This difference in polarity can affect their solubility and biological activity.

Maackiain vs. This compound: Both compounds exhibit antifungal activity, but their structural differences may lead to variations in their effectiveness against different fungal species.

Homopterocarpin vs. This compound: Homopterocarpin has two methoxy groups, making it more hydrophobic compared to this compound. .

Propiedades

IUPAC Name |

6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-8-2-4-11-13(5-8)18-7-12-10-3-1-9(17)6-14(10)19-15(11)12/h1-6,12,15-17H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMIEGVTNZNSLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275](/img/structure/B10848225.png)

![Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF](/img/structure/B10848231.png)

![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Cys14]SRIF](/img/structure/B10848234.png)

![Des-AA1,5-[Tyr2,D-Trp8,(NalphaMe)IAmp9]Cbm-SRIF](/img/structure/B10848238.png)

![Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF](/img/structure/B10848239.png)

![Des-AA1,2,5-[D-Nal8,IAmp9]SRIF](/img/structure/B10848256.png)

![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Thr12]SRIF](/img/structure/B10848265.png)

![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Phe11]SRIF](/img/structure/B10848267.png)

![methyl (15S,17S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B10848271.png)

![Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF](/img/structure/B10848279.png)

![[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-](/img/structure/B10848288.png)

![sodium;1-[(2R,5S)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-4-iminopyrimidin-2-olate](/img/structure/B10848300.png)